REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.Cl.[C:13]([N:16]1[CH2:21][CH2:20][CH:19]([C:22](Cl)=[O:23])[CH2:18][CH2:17]1)(=[O:15])[CH3:14].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[C:13]([N:16]1[CH2:17][CH2:18][CH:19]([C:22]([NH:1][C:2]2[CH:3]=[CH:4][CH:5]=[C:6]3[C:11]=2[N:10]=[CH:9][CH:8]=[CH:7]3)=[O:23])[CH2:20][CH2:21]1)(=[O:15])[CH3:14] |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
48.5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
106.3 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=O)N1CCC(CC1)C(=O)Cl
|
Name
|
|
Quantity
|
93 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
80 °C
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Type
|
CUSTOM
|
Details
|
The slurry was stirred at 80° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added in portions
|
Type
|
CUSTOM
|
Details
|
quenched with water (1200 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The extracts were dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
the filtrate was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified first by high performance liquid chromatography (silica; 25:1 dichloromethane-methanol)
|
Type
|
CUSTOM
|
Details
|
The appropriate fractions were collected
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCC(CC1)C(=O)NC=1C=CC=C2C=CC=NC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58.5 g | |
YIELD: PERCENTYIELD | 58.6% | |
YIELD: CALCULATEDPERCENTYIELD | 58.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |